

assessing the on-target effects of ERK2-IN-4

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Compound of Interest		
Compound Name:	ERK2-IN-4	
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A Comparative Guide to the On-Target Effects of ERK2-IN-4

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of **ERK2-IN-4** against other known ERK2 inhibitors. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in research settings.

Introduction to ERK2 Inhibition

Extracellular signal-regulated kinase 2 (ERK2) is a key protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the ERK2 signaling cascade is a common feature in many cancers, making it a significant target for therapeutic intervention.[2] ERK2 inhibitors are small molecules designed to block the activity of ERK2, thereby disrupting the downstream signaling that promotes cancer cell growth.[1]

ERK2-IN-4 is a potent and selective inhibitor of ERK2. It has been shown to bind preferentially to ERK2 with a Ki of 0.006 μ M and a Kd of 5 μ M.[1][3][4] This inhibitor effectively curtails the ERK signaling pathway, demonstrating its potential in cancer research.[4]

Quantitative Comparison of ERK2 Inhibitors

The following table summarizes the in vitro potency of **ERK2-IN-4** and other commercially available ERK2 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki/Kd) are key metrics for comparing the on-target efficacy of these compounds. Lower values typically indicate higher potency.



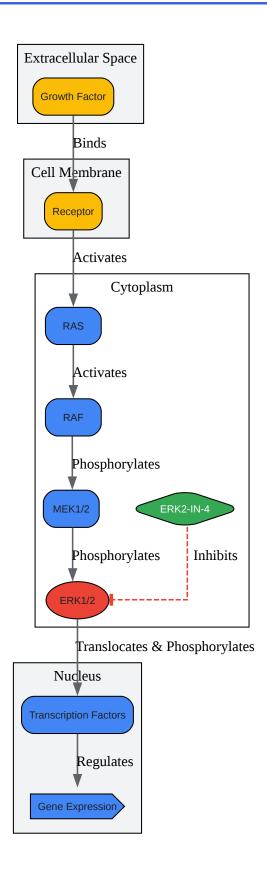
Inhibitor	Target(s)	IC50 (nM)	Ki (nM)	Kd (μM)
ERK2-IN-4	ERK2	N/A	6[3][4]	5[1]
VX-11e	ERK1/ERK2	17 (ERK1), 15 (ERK2)	N/A	N/A
Ravoxertinib (GDC-0994)	ERK1/ERK2	1.1 (ERK1), 0.3 (ERK2)	N/A	N/A
Ulixertinib (BVD- 523)	ERK1/ERK2	<0.3 (ERK2)	N/A	N/A
SCH772984	ERK1/ERK2	4 (ERK1), 1 (ERK2)	N/A	N/A
FR 180204	ERK1/ERK2	N/A	310 (ERK1), 140 (ERK2)[5]	N/A

N/A: Data not available in the searched resources.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the methods for assessing on-target effects, the following diagrams have been generated.

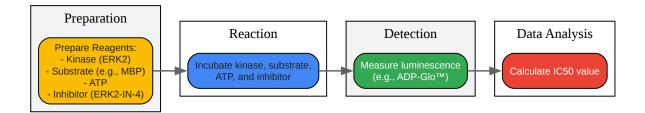




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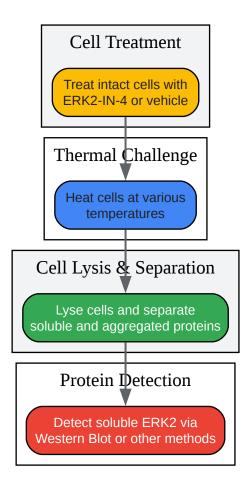
Caption: The MAPK/ERK signaling pathway, illustrating the mechanism of action of ERK2-IN-4.





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Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.



Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the on-target effects of ERK2 inhibitors.

Biochemical Kinase Assay

This assay is used to determine the in vitro potency of an inhibitor against its target kinase.

Materials:

- Purified active ERK2 enzyme
- Kinase substrate (e.g., Myelin Basic Protein, MBP)
- ATP
- ERK2-IN-4 and other inhibitors
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[4]
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[6]
- 96-well or 384-well plates

Procedure:

- Reagent Preparation: Prepare serial dilutions of the inhibitors in the kinase assay buffer.
 Dilute the ERK2 enzyme and substrate in the kinase assay buffer. Prepare the ATP solution to the desired concentration.
- Reaction Setup: In a multi-well plate, add the inhibitor solution, the ERK2 enzyme solution, and the substrate/ATP mixture. Include controls with no inhibitor (vehicle control) and no enzyme (background control).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[4]



- Detection: Stop the kinase reaction and measure the amount of product formed. If using the ADP-Glo[™] assay, add the ADP-Glo[™] reagent to convert ADP to ATP, followed by the addition of the Kinase Detection Reagent to produce a luminescent signal.[4]
- Data Analysis: Measure the luminescence using a plate reader. Plot the kinase activity (luminescence) against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using a suitable software (e.g., Prism).[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring the thermal stability of the target protein upon ligand binding.[7]

Materials:

- Cell line of interest (e.g., HeLa, A549)[7]
- ERK2-IN-4 or other inhibitors
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies against ERK2 and a loading control (e.g., GAPDH)
- SDS-PAGE and Western blotting equipment

Procedure:

- Cell Treatment: Culture cells to the desired confluency. Treat the cells with different concentrations of the inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-3 hours).
- Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of different temperatures for a short period (e.g., 3 minutes).



- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
- Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.
 Determine the protein concentration of each sample. Analyze the amount of soluble ERK2 in each sample by Western blotting using an ERK2-specific antibody.
- Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble ERK2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

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